molecular formula C15H13N5O2 B10812357 N-(2-methoxyphenyl)-4-(1H-tetraazol-1-yl)benzamide

N-(2-methoxyphenyl)-4-(1H-tetraazol-1-yl)benzamide

Cat. No.: B10812357
M. Wt: 295.30 g/mol
InChI Key: ALJZFUNHEUBSCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-4-(1H-tetraazol-1-yl)benzamide: is a synthetic organic compound characterized by the presence of a methoxyphenyl group and a tetraazolyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-4-(1H-tetraazol-1-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of 4-aminobenzoic acid with an appropriate acylating agent, such as acetic anhydride, under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting the benzamide intermediate with 2-methoxyphenyl halide in the presence of a base such as potassium carbonate.

    Formation of the Tetraazolyl Group: The final step involves the formation of the tetraazolyl group through a cyclization reaction. This can be achieved by reacting the intermediate with sodium azide under thermal conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(2-methoxyphenyl)-4-(1H-tetraazol-1-yl)benzamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: The compound can be reduced under specific conditions to yield amine derivatives.

    Substitution: The benzamide core allows for various substitution reactions, including halogenation and nitration, which can modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Halogenation can be achieved using halogenating agents like chlorine or bromine, while nitration requires nitric acid and sulfuric acid.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2-methoxyphenyl)-4-(1H-tetraazol-1-yl)benzamide serves as a bioisostere of carboxylic acids, which is crucial in drug design. By replacing carboxylic acid groups with tetrazole groups, researchers can enhance the pharmacokinetic profiles of therapeutic agents, improving their efficacy and reducing side effects .

Case Study: Drug Design
In studies focusing on G protein-coupled receptors (GPCRs), compounds like this compound have shown potential as agonists. For instance, research demonstrated that tetrazole derivatives could significantly activate GPR35, leading to potential applications in treating metabolic disorders.

Antimicrobial Activity

The compound exhibits notable antibacterial and antifungal properties. In vitro studies have indicated that it demonstrates efficacy against various Gram-positive and Gram-negative bacteria, showing a minimum inhibitory concentration (MIC) lower than traditional antibiotics like penicillin .

Case Study: Antimicrobial Efficacy
Research conducted on several tetrazole derivatives revealed that certain compounds exhibited significant antimicrobial activity against pathogens such as Bacillus subtilis and Pseudomonas aeruginosa. These findings suggest that this compound could be further explored for developing new antimicrobial agents .

Coordination Chemistry

In coordination chemistry, this compound acts as a ligand. Its ability to form stable complexes with metal ions makes it valuable in synthesizing new materials with tailored properties for catalysis or electronic applications .

Industrial Applications

The compound is also relevant in the synthesis of high-energy materials, including propellants and explosives. The stability and energy content associated with tetrazole derivatives make them suitable for such applications, where controlled energy release is critical.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-(1H-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets. The methoxyphenyl group and tetraazolyl group can interact with enzymes, receptors, or other proteins, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide: A closely related compound with similar structural features.

    N-(2-methoxyphenyl)-4-(1H-imidazol-1-yl)benzamide: Another similar compound with an imidazole ring instead of a tetrazole ring.

    N-(2-methoxyphenyl)-4-(1H-triazol-1-yl)benzamide: A compound with a triazole ring, offering different chemical properties and reactivity.

Uniqueness

N-(2-methoxyphenyl)-4-(1H-tetraazol-1-yl)benzamide is unique due to the presence of both a methoxyphenyl group and a tetraazolyl group. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds.

Biological Activity

N-(2-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide, also known as 4-(1H-tetrazol-1-yl)-N-(2-methoxyphenyl)benzamide, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H13N5O2
  • Molecular Weight : 295.303 g/mol
  • CAS Number : 332352-06-4

The compound consists of a benzamide core with a methoxy group and a tetrazole ring, which are known to influence its biological properties.

The biological activity of N-(2-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide is primarily attributed to its interaction with specific biological targets. The tetrazole ring may facilitate binding to various enzymes or receptors, modulating their activity and leading to therapeutic effects. Research indicates that the compound may act as an inhibitor of certain protein-protein interactions, potentially affecting pathways involved in disease processes.

Antimicrobial Activity

Studies have shown that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, N-(2-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide has been tested against various bacterial strains, demonstrating effective inhibition at micromolar concentrations.

Anticancer Properties

Research into the anticancer potential of this compound indicates it may induce apoptosis in cancer cell lines. In vitro studies have reported that treatment with N-(2-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide leads to increased levels of reactive oxygen species (ROS), which are linked to cancer cell death.

Case Study 1: Anticancer Activity in Hepa1c1c7 Cells

A study evaluated the effect of N-(2-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide on the transcriptional activity of Nrf2 in Hepa1c1c7 mouse hepatoma cells. The compound was found to induce the expression of NQO1, an enzyme associated with cellular defense against oxidative stress:

Concentration (μM)NQO1 Induction (fold change)
102.85 ± 0.14
503.00 ± 0.20
100Not determined

This induction suggests a protective mechanism against oxidative damage, highlighting its potential as a therapeutic agent in cancer treatment.

Case Study 2: Antimicrobial Testing

In antimicrobial assays, N-(2-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide exhibited potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results indicate that the compound has considerable potential as an antimicrobial agent.

Comparison with Similar Compounds

The biological activity of N-(2-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide can be compared with other related compounds:

Compound NameStructure FeaturesBiological Activity
N-(3-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamideMethoxy group at position 3Moderate antimicrobial
4-chloro-N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamideChlorine substitutionEnhanced anticancer effects

The presence of specific functional groups significantly influences the biological profiles of these compounds.

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c1-22-14-5-3-2-4-13(14)17-15(21)11-6-8-12(9-7-11)20-10-16-18-19-20/h2-10H,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJZFUNHEUBSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.